molecular formula C14H10N2O5 B6617597 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde CAS No. 1447701-63-4

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde

Cat. No.: B6617597
CAS No.: 1447701-63-4
M. Wt: 286.24 g/mol
InChI Key: MTNZUEXCABRZFM-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidine ring and an isoindoline moiety, making it a valuable scaffold for the development of various therapeutic agents.

Biochemical Analysis

Biochemical Properties

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex . This interaction is essential for the modulation of protein degradation pathways, particularly in the context of cancer treatment. The compound can selectively modulate the degradation of specific proteins, such as GSPT1, by binding to CRBN and altering its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CRBN can lead to the degradation of target proteins, thereby affecting cell proliferation and survival . Additionally, the compound’s impact on gene expression can result in changes in cellular behavior, such as apoptosis or differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to CRBN, leading to the recruitment of target proteins to the E3 ubiquitin ligase complex. This recruitment results in the ubiquitination and subsequent degradation of the target proteins . The compound’s ability to modulate enzyme activity and gene expression further contributes to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, such as altered gene expression and protein degradation patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may selectively degrade target proteins without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as off-target protein degradation and toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein degradation and cellular metabolism. The compound interacts with enzymes and cofactors that facilitate its activity and degradation . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences the compound’s ability to interact with target proteins and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which is then subjected to further functionalization to introduce the carbaldehyde group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is unique due to the presence of the carbaldehyde group, which provides additional reactivity and potential for further functionalization. This structural feature distinguishes it from other similar compounds and enhances its versatility in chemical synthesis and drug development .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-6-7-1-2-8-9(5-7)14(21)16(13(8)20)10-3-4-11(18)15-12(10)19/h1-2,5-6,10H,3-4H2,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNZUEXCABRZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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